molecular formula C22H19ClN4O4S B2997199 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 954037-24-2

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2997199
CAS No.: 954037-24-2
M. Wt: 470.93
InChI Key: IRKBXFPHGHXTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic thiazolo-pyridazine derivative characterized by a fused bicyclic core (thiazolo[4,5-d]pyridazine) with distinct substituents. Key structural features include:

  • 7-position: A 4-chlorophenyl group, contributing electronegativity and lipophilicity.
  • 2-position: A methyl group, which may enhance steric stability.
  • 4-position: A ketone oxygen, enabling hydrogen-bonding interactions.
  • Acetamide side chain: Substituted with a 2,4-dimethoxyphenyl group, likely improving solubility due to electron-donating methoxy groups.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4S/c1-12-24-20-21(32-12)19(13-4-6-14(23)7-5-13)26-27(22(20)29)11-18(28)25-16-9-8-15(30-2)10-17(16)31-3/h4-10H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBXFPHGHXTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thiazolo[4,5-d]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for developing therapeutic agents.

Molecular Structure

The molecular formula of this compound is C14H11ClN4O2SC_{14}H_{11}ClN_{4}O_{2}S with a molecular weight of approximately 334.8 g/mol. The structure features a thiazolo[4,5-d]pyridazine core with a 4-chlorophenyl substituent and an acetamide group that contributes to its unique chemical properties.

Biological Activity Overview

Research on the biological activity of this compound has indicated various pharmacological effects:

  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazolo[4,5-d]pyridazine may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant targets in drug development for neurodegenerative diseases and gastrointestinal disorders .

Antibacterial Studies

In vitro studies have demonstrated that the compound exhibits varying degrees of antibacterial activity. A study highlighted that compounds similar to this one showed significant inhibition against Bacillus subtilis and Escherichia coli, indicating potential as a novel antibacterial agent .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliModerate

Anticancer Studies

In cancer research, derivatives of the thiazolo[4,5-d]pyridazine framework have been tested for their antiproliferative effects. Compounds containing this structure were shown to inhibit cell growth in metastatic cancer cell lines through mechanisms involving the regulation of genes related to the cell cycle .

Enzyme Inhibition

The enzyme inhibitory potential of this compound was evaluated using various assays. It demonstrated strong inhibitory activity against AChE, which is critical in treating conditions like Alzheimer's disease. Additionally, it showed effectiveness against urease, suggesting potential applications in treating urinary tract infections .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazolo derivatives indicated that the presence of halogenated phenyl groups significantly enhanced antibacterial efficacy compared to non-halogenated counterparts .
  • Anticancer Mechanism : Another research highlighted that specific modifications on the thiazolo[4,5-d]pyridazine core led to increased potency against cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest structural analogs involve modifications at the 7-position and the acetamide substituent. A notable analog is N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which replaces the 4-chlorophenyl group with a 2-thienyl moiety. Key differences include:

  • Electronic effects : The 4-chlorophenyl group introduces strong electron-withdrawing character, whereas 2-thienyl (a heteroaromatic ring with sulfur) provides π-electron delocalization and moderate electronegativity.
  • Acetamide substituent : The target compound’s 2,4-dimethoxyphenyl group offers improved solubility over the 4-chlorophenyl acetamide in the analog .

Physicochemical Properties

Using QSAR principles (), the substituent effects can be theorized:

Property Target Compound Thienyl Analog () Fluorophenyl Variant (Hypothetical)
Molecular Weight ~485 g/mol (estimated) ~477 g/mol ~469 g/mol
logP ~3.8 (high due to Cl, CH₃) ~3.2 (thienyl less lipophilic) ~3.5 (F less lipophilic than Cl)
Solubility (H₂O) Low (dimethoxyphenyl mitigates) Moderate (thienyl polarity) Low (fluorophenyl hydrophobic)
Hydrogen Bonding 2 acceptors (C=O, OCH₃) 1 acceptor (C=O) 1 acceptor (C=O)

The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to analogs with halophenyl acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.